molecular formula C4H5F2N3 B1458228 3-(difluoromethyl)-4-methyl-4H-1,2,4-triazole CAS No. 1461706-95-5

3-(difluoromethyl)-4-methyl-4H-1,2,4-triazole

Cat. No.: B1458228
CAS No.: 1461706-95-5
M. Wt: 133.1 g/mol
InChI Key: CSUDZKBRXBFRGP-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-4-methyl-4H-1,2,4-triazole is a heterocyclic compound featuring a triazole core substituted with a difluoromethyl group at position 3 and a methyl group at position 2. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. The difluoromethyl group is a strong electron-withdrawing substituent (EWG), which enhances metabolic stability and influences binding interactions in biological systems .

Properties

IUPAC Name

3-(difluoromethyl)-4-methyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F2N3/c1-9-2-7-8-4(9)3(5)6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUDZKBRXBFRGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201241639
Record name 4H-1,2,4-Triazole, 3-(difluoromethyl)-4-methyl-
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URL https://comptox.epa.gov/dashboard/DTXSID201241639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461706-95-5
Record name 4H-1,2,4-Triazole, 3-(difluoromethyl)-4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461706-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-1,2,4-Triazole, 3-(difluoromethyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201241639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

3-(Difluoromethyl)-4-methyl-4H-1,2,4-triazole plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. The compound is known to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to interact with enzymes that facilitate the transfer of difluoromethyl groups to other molecules, thereby influencing the biochemical pathways in which these enzymes are involved . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which stabilize the enzyme-substrate complex and enhance the efficiency of the biochemical reaction.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the oxidative stress response in cells by interacting with antioxidant enzymes, thereby enhancing the cell’s ability to neutralize reactive oxygen species . Additionally, this compound can alter gene expression patterns, leading to changes in the production of proteins involved in critical cellular processes such as cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors, which leads to either inhibition or activation of these targets . For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the catalytic site. This inhibition can result in the downregulation of specific biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its biochemical activity. Studies have shown that the compound remains stable under specific conditions, but can degrade over time when exposed to certain environmental factors such as light and temperature . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell signaling pathways and metabolic processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as enhancing antioxidant activity and improving metabolic function . At higher doses, the compound can exhibit toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosages, beyond which the adverse effects become more pronounced.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes involved in catabolic and anabolic pathways . For example, it can enhance the breakdown of certain metabolites, leading to increased energy production, or it can inhibit specific anabolic pathways, reducing the synthesis of certain biomolecules. These interactions can result in changes in metabolite levels and overall metabolic balance within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization within cells can influence its biochemical activity, as it may interact with different biomolecules depending on its distribution. Additionally, the compound’s accumulation in specific tissues can affect its overall efficacy and potential toxicity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biochemical activity. For instance, localization to the mitochondria can enhance its role in modulating oxidative stress responses, while localization to the nucleus can affect gene expression and transcriptional regulation.

Biological Activity

3-(Difluoromethyl)-4-methyl-4H-1,2,4-triazole is a derivative of the 1,2,4-triazole class, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Pharmacological Properties

  • Antimicrobial Activity :
    • The 1,2,4-triazole derivatives exhibit notable antimicrobial properties. Studies have demonstrated that compounds within this class can inhibit the growth of various bacterial strains. For instance, derivatives with trifluoromethyl substitutions have shown enhanced activity against Gram-positive and Gram-negative bacteria .
    • A specific study highlighted that certain triazole derivatives effectively reduced the production of pro-inflammatory cytokines (e.g., TNF-α) in peripheral blood mononuclear cells (PBMCs), indicating their potential as anti-inflammatory agents .
  • Anticancer Activity :
    • Research indicates that triazole derivatives can demonstrate antiproliferative effects against cancer cell lines. Compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. For example, analogs showed significant activity against human breast cancer cells (MCF-7) and other tumor lines .
  • Anti-inflammatory Effects :
    • The compound's ability to modulate cytokine release suggests its potential use in treating inflammatory diseases. In vitro studies indicated a reduction in cytokine levels when PBMCs were treated with triazole derivatives, highlighting their role in inflammation modulation .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural features:

Structural FeatureImpact on Activity
Difluoromethyl Group Enhances lipophilicity and cellular uptake
Methyl Substitution Modulates binding affinity to biological targets
Triazole Ring Essential for biological activity; acts as a pharmacophore

Studies have shown that variations in substituents can lead to significant differences in potency and selectivity against various biological targets.

Case Studies

  • In Vitro Cytokine Modulation :
    • A study evaluated the effects of various triazole derivatives on cytokine production in PBMCs. Compounds similar to this compound exhibited a dose-dependent decrease in TNF-α production, suggesting a strong anti-inflammatory potential .
  • Antimicrobial Efficacy :
    • In a comparative study of several triazole derivatives against microbial strains, compounds with difluoromethyl substitutions demonstrated superior antibacterial activity compared to their non-fluorinated counterparts. This suggests that fluorination may enhance the interaction with bacterial targets .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
The 1,2,4-triazole scaffold is known for its broad-spectrum antimicrobial properties. Compounds derived from this structure have demonstrated significant efficacy against various pathogens. For instance, derivatives of triazoles have been synthesized and evaluated for their antibacterial and antifungal activities, showcasing their potential as therapeutic agents against infections caused by resistant strains of bacteria and fungi .

Anticancer Potential
Research indicates that triazole derivatives exhibit anticancer properties through multiple mechanisms. The incorporation of difluoromethyl groups enhances the biological activity of these compounds. Studies have shown that modifications at the 4-position of the triazole ring can lead to increased cytotoxicity against cancer cell lines, making these compounds candidates for further development in cancer therapy .

Antiviral Properties
Triazoles, including the difluoromethyl-substituted variants, have been explored for their antiviral activities. They have shown promise as inhibitors of viral replication in various studies, particularly against viruses like HIV and influenza. The unique electronic properties imparted by the difluoromethyl group may enhance interactions with viral targets .

Agrochemical Applications

Fungicides and Herbicides
The triazole framework is prevalent in agrochemicals, particularly as fungicides and herbicides. The difluoromethyl substitution is believed to improve the efficacy and selectivity of these compounds against specific pests and pathogens. Research has demonstrated that triazole-based fungicides can effectively control fungal diseases in crops while minimizing environmental impact .

Plant Growth Regulators
Triazoles are also investigated for their role as plant growth regulators. Compounds like 3-(difluoromethyl)-4-methyl-4H-1,2,4-triazole can modulate plant growth processes such as germination and flowering through hormonal pathways. This application has significant implications for agricultural productivity and crop management strategies .

Material Science Applications

Corrosion Inhibitors
Recent studies have highlighted the potential use of triazole derivatives as corrosion inhibitors in metal protection. The ability of these compounds to form stable complexes with metal ions can prevent corrosion in aggressive environments such as acidic solutions. This application is particularly relevant in industries dealing with mild steel and other ferrous materials .

Coordination Chemistry
The coordination chemistry of triazoles has been extensively studied due to their ability to form complexes with transition metals. These complexes can exhibit unique catalytic properties and are being explored for applications in catalysis and materials science .

Case Study 1: Antimicrobial Activity

A study published in Frontiers in Chemistry evaluated a series of 1,2,4-triazole derivatives for their antimicrobial properties. The results indicated that compounds with a difluoromethyl group exhibited enhanced activity against both Gram-positive and Gram-negative bacteria compared to their non-fluorinated counterparts .

Case Study 2: Anticancer Activity

In a research article focusing on the synthesis of new triazole derivatives, several compounds were tested against various cancer cell lines. The study found that certain difluoromethyl-substituted triazoles showed IC50 values significantly lower than existing chemotherapeutics, suggesting their potential as novel anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Triazole Derivatives

Substituent Effects on Electronic Properties and Reactivity

Key structural variations among triazole derivatives lie in substituent groups, which modulate electronic effects, solubility, and reactivity.

Table 1: Substituent Impact on Electronic Properties
Compound Name Substituent(s) Electronic Effect Key Reference
3-(Difluoromethyl)-4-methyl-4H-1,2,4-triazole Difluoromethyl (C-3), Methyl (C-4) Strong EWG (CF₂H), moderate EDG (CH₃)
3-(3-Methoxy-4-nitrophenyl)-4-methyl-4H-1,2,4-triazole (S5) Methoxy (EDG), nitro (EWG) Mixed effects (EDG + EWG)
3-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole Sulfanyl (S-linker), Cl (EWG) Moderate EWG (Cl), polarizable S
3-(2-Chlorophenyl)-4-methyl-4H-1,2,4-triazole Chlorophenyl (EWG) Moderate EWG (Cl)
5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole Adamantyl (bulky), Cl (EWG) Steric hindrance + EWG

Notes:

  • EWG : Electron-withdrawing group; EDG : Electron-donating group.
  • The difluoromethyl group’s strong EWG character enhances resistance to oxidative metabolism compared to methoxy or chloro substituents .

Insights :

  • Microwave-assisted synthesis (e.g., for S5 and S10) improves yields and reduces reaction times compared to traditional methods .
  • Sulfanyl-linked compounds (e.g., S15) require careful purification due to byproduct formation .

SAR Observations :

  • Electron-withdrawing groups (e.g., CF₂H, Cl) correlate with enhanced antifungal activity due to improved target binding and membrane penetration .
  • Bulky substituents (e.g., adamantyl) increase steric hindrance but improve specificity for enzyme inhibition .
  • Sulfanyl linkages (e.g., in AB4) enhance solubility but may reduce metabolic stability .

Q & A

Basic Research Questions

What are the optimal synthetic routes for 3-(difluoromethyl)-4-methyl-4H-1,2,4-triazole?

Methodological Answer:
The synthesis of this compound derivatives often involves cyclocondensation reactions. A common approach includes refluxing hydrazide precursors with carbon disulfide or thiourea in polar aprotic solvents (e.g., DMSO) under controlled conditions. For example, microwave-assisted synthesis at 165°C and 12.2 bar pressure significantly improves reaction efficiency, achieving molecular weights up to ≈540 g/mol with high purity . Alternative methods involve refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours, yielding 65% after crystallization with water-ethanol .

What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:
Structural confirmation requires a combination of analytical techniques:

  • Elemental analysis (CHNS) to verify stoichiometry.
  • 1H/13C NMR spectroscopy to resolve substituent positions and confirm the triazole core.
  • Chromatographic mass spectrometry (LC-MS) for molecular weight validation and purity assessment .
  • X-ray crystallography (using tools like SHELXT) for resolving crystal structures and spatial arrangements .

What biological activities are associated with this compound derivatives?

Methodological Answer:
These derivatives exhibit broad pharmacological potential:

  • Antifungal activity : Targeting fungal histidine kinases (e.g., EC 2.7.13.3), which are absent in humans, reduces off-target toxicity .
  • Antimicrobial properties : Fluorinated substituents enhance lipophilicity, improving membrane penetration and efficacy against Gram-positive bacteria .
  • Enzyme inhibition : Derivatives with thioether linkages show inhibitory effects on tyrosinase and other metalloenzymes .

Advanced Research Questions

How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Molecular docking : Predict binding affinities to target proteins (e.g., histidine kinase) by simulating interactions between the triazole core and active sites. For example, S-alkyl derivatives with 3-fluorophenyl groups show high binding scores due to van der Waals and π-π stacking interactions .
  • Pharmacokinetic modeling : Use in silico tools (e.g., SwissADME) to optimize solubility and bioavailability by introducing hydrophilic substituents (e.g., pyridinyl or amino groups) .

How can researchers resolve contradictions in pharmacological data across studies?

Methodological Answer:

  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., fluorobenzyl vs. bromophenyl) on toxicity and efficacy. For instance, 4-amino derivatives often reduce cytotoxicity while maintaining antifungal activity .
  • Dose-response studies : Validate discrepancies using in vitro assays (e.g., MIC for antimicrobial activity) paired with computational toxicity predictions .

What strategies optimize reaction yields and purity during synthesis?

Methodological Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) improve reaction homogeneity and reduce byproducts .
  • Catalyst optimization : Use microwave irradiation to shorten reaction times (4–18 hours vs. traditional 24+ hours) and enhance yields (65–75%) .
  • Purification techniques : Recrystallization with ethanol-water mixtures (1:3 v/v) effectively removes unreacted precursors .

What role do fluorinated groups play in the compound’s bioactivity?

Methodological Answer:

  • Lipophilicity enhancement : Difluoromethyl groups increase logP values, promoting membrane permeability and intracellular accumulation .
  • Metabolic stability : Fluorine atoms resist oxidative degradation, prolonging half-life in vivo .
  • Target specificity : Fluorine’s electronegativity strengthens hydrogen bonding with enzyme active sites (e.g., histidine kinase), improving selectivity .

How do substituent variations affect physicochemical and pharmacological properties?

Methodological Answer:

  • Electron-withdrawing groups (e.g., -CF3, -Br): Increase metabolic stability but may elevate cytotoxicity .
  • Amino groups : Improve aqueous solubility (PSA >40 Ų) and reduce logP, enhancing oral bioavailability .
  • Thioether linkages : Facilitate redox-mediated activation, releasing active metabolites in target tissues .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-(difluoromethyl)-4-methyl-4H-1,2,4-triazole
Reactant of Route 2
3-(difluoromethyl)-4-methyl-4H-1,2,4-triazole

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